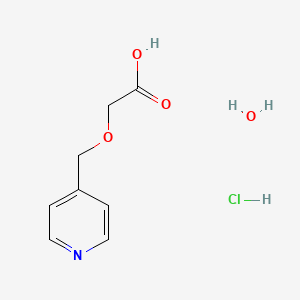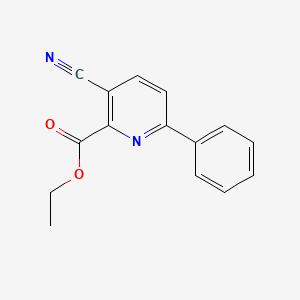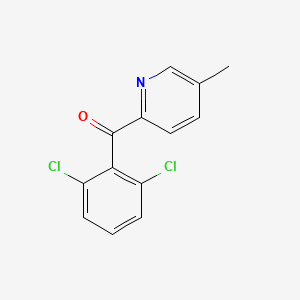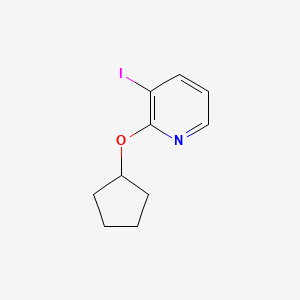
Methyl 3-(3-chloroquinoxalin-2-yl)propanoate
Vue d'ensemble
Description
“Methyl 3-(3-chloroquinoxalin-2-yl)propanoate” is a chemical compound with the molecular formula C12H11ClN2O2 . It has a molecular weight of 250.68 . It is used in research .
Molecular Structure Analysis
The molecular structure of “Methyl 3-(3-chloroquinoxalin-2-yl)propanoate” consists of 12 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
“Methyl 3-(3-chloroquinoxalin-2-yl)propanoate” has a predicted boiling point of 335.6±37.0 °C and a predicted density of 1.310±0.06 g/cm3 . Its pKa is predicted to be -1.54±0.48 .Applications De Recherche Scientifique
Anticancer Activity
Quinoxaline derivatives, such as Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates, have shown promising anticancer activity . These compounds were tested against human HCT-116 and MCF-7 cell lines, and some exhibited IC 50’s in the range 1.9−7.52 μg/mL on the HCT-116, and 17 active compounds exhibited IC 50’s in the range 2.3−6.62 μg/mL on the MCF-7 cell lines .
Antimicrobial Activity
Quinoxaline derivatives have been studied for their antimicrobial activity . The exact activity of “Methyl 3-(3-chloroquinoxalin-2-yl)propanoate” is not specified, but it’s likely that it may also possess antimicrobial properties.
Anticonvulsant Activity
Quinoxaline derivatives have been studied for their potential anticonvulsant activity . While the specific activity of “Methyl 3-(3-chloroquinoxalin-2-yl)propanoate” is not mentioned, it’s possible that it may also have anticonvulsant properties.
Anti-tuberculosis Activity
Quinoxaline derivatives have been studied for their potential anti-tuberculosis activity . It’s possible that “Methyl 3-(3-chloroquinoxalin-2-yl)propanoate” may also have anti-tuberculosis properties.
Anti-malarial Activity
Quinoxaline derivatives have been studied for their potential anti-malarial activity . It’s possible that “Methyl 3-(3-chloroquinoxalin-2-yl)propanoate” may also have anti-malarial properties.
Anti-leishmanial Activity
Quinoxaline derivatives have been studied for their potential anti-leishmanial activity . It’s possible that “Methyl 3-(3-chloroquinoxalin-2-yl)propanoate” may also have anti-leishmanial properties.
Propriétés
IUPAC Name |
methyl 3-(3-chloroquinoxalin-2-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-17-11(16)7-6-10-12(13)15-9-5-3-2-4-8(9)14-10/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELNHYGBRAGNOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=NC2=CC=CC=C2N=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3-chloroquinoxalin-2-yl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1'-(Tert-butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-ylboronic acid](/img/structure/B1452113.png)







![2-{[(2-Chlorophenyl)methyl]amino}-3-methylbutanoic acid hydrochloride](/img/structure/B1452128.png)
![3-[2-(4-Methoxyphenyl)ethyl]-1,2-oxazol-5-amine](/img/structure/B1452129.png)
![1-[2-(4-Methoxyphenyl)ethyl]imidazolidine-2,4,5-trione](/img/structure/B1452130.png)